6-(4-FLUOROPHENYL)-N-[(FURAN-2-YL)METHYL]-2-HYDROXYPYRIDINE-3-CARBOXAMIDE
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Overview
Description
6-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-2-hydroxypyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorophenyl group, a furan ring, and a hydroxypyridine carboxamide moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-2-hydroxypyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-fluorophenyl intermediate, followed by the introduction of the furan-2-ylmethyl group. The final step involves the formation of the hydroxypyridine-3-carboxamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. The use of immobilized enzymes, such as Candida antarctica lipase B, can facilitate specific reactions, such as kinetic resolution, to obtain enantiomerically pure products .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-2-hydroxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-Aminophenyl derivatives.
Substitution: Various substituted fluorophenyl compounds.
Scientific Research Applications
6-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-2-hydroxypyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-2-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved could include modulation of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl-furan-2-yl methanol: Shares the fluorophenyl and furan moieties but lacks the hydroxypyridine carboxamide group.
Naphtho[2,3-b]furan-4,9-diones: Contains a furan ring but differs in the overall structure and functional groups.
Uniqueness
6-(4-Fluorophenyl)-N-[(furan-2-yl)methyl]-2-hydroxypyridine-3-carboxamide is unique due to its combination of a fluorophenyl group, a furan ring, and a hydroxypyridine carboxamide moiety. This structural diversity allows it to participate in a wide range of chemical reactions and exhibit various biological activities.
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-12-5-3-11(4-6-12)15-8-7-14(17(22)20-15)16(21)19-10-13-2-1-9-23-13/h1-9H,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKWJNJPBLDWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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